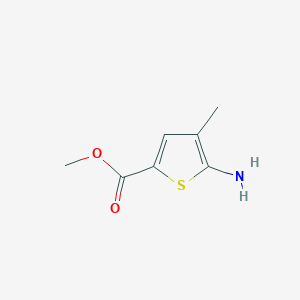

Methyl 5-amino-4-methylthiophene-2-carboxylate

説明

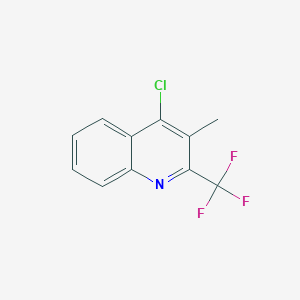

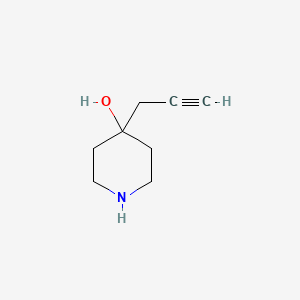

“Methyl 5-amino-4-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . The IUPAC name for this compound is "methyl 4-amino-5-methyl-2-thiophenecarboxylate" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H9NO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,8H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 318.6±37.0 °C and a predicted density of 1.264±0.06 g/cm3 . The compound is a solid at room temperature .科学的研究の応用

Synthesis and Characterization

- Thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, are synthesized via reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. These compounds exhibit novel fluorescence properties, suggesting their use in material sciences and sensor technologies (Guo Pusheng, 2009).

- Another study highlighted the synthesis of thieno[3,4-d]pyrimidines from reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds. This pathway elucidates a method for generating complex molecules with potential pharmacological activities (S. A. Ryndina et al., 2002).

Material Sciences and Dyeing Applications

- Research on thiophene-based compounds extends to the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from thiophene moieties, exhibit excellent fastness properties, albeit with poor photostability, indicating their relevance in textile industries (O. Iyun et al., 2015).

- Additionally, the complexation of thiophene-derived disperse dyes with metals such as copper, cobalt, and zinc has been studied for their application on polyester and nylon fabrics. These complexes show good levelness and fastness properties, showcasing the potential of thiophene derivatives in enhancing dyeing performance and fabric quality (Isaac Oluwatobi Abolude et al., 2021).

Pharmacological Applications

- In the realm of pharmacology, thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents. Certain compounds exhibited significant anti-proliferative activity against tumor cell lines, highlighting the therapeutic potential of thiophene derivatives (R. Mohareb et al., 2016).

Environmental and Health Considerations

- The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives were assessed using in vitro and in silico methodologies, emphasizing the importance of evaluating the safety profiles of these compounds for both environmental and health-related implications (Alban Lepailleur et al., 2014).

Safety and Hazards

作用機序

Target of Action

Methyl 5-amino-4-methylthiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known to have high gastrointestinal absorption .

Result of Action

Thiophene derivatives are known to exert a variety of biological effects, depending on their specific targets .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

特性

IUPAC Name |

methyl 5-amino-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBYKOBIAOWDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)

![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)

![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)